

A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Different Thiols

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Compound of Interest

| | |
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For researchers and professionals in polymer science and drug development, the choice of a crosslinking agent is a critical decision that dictates the final properties of a material. Thiol-based crosslinkers have garnered significant interest due to the efficiency and versatility of thiol-click chemistry, such as thiol-ene and thiol-Michael reactions. These reactions offer rapid, high-yield network formation with minimal side products. A key performance metric for the resulting thermosets is their thermal stability, which determines their operational limits in various applications.

This guide provides an in-depth comparative analysis of the thermal stability of polymers crosslinked with thiols of varying functionality. We will explore how the structure and number of thiol groups in the crosslinker—specifically comparing dithiols, trithiols, and tetrathiols— influence the thermal properties of the resulting polymer networks. This analysis is grounded in experimental data from peer-reviewed studies to provide an objective resource for material selection and design.

The Cornerstone of Analysis: TGA and DSC

To quantitatively assess and compare the thermal stability of crosslinked polymers, two analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

- Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical data points for stability, including the onset of decomposition (often reported as T5% or T10%, the temperatures at which 5% or 10% weight loss occurs), the temperature of the maximum rate of degradation (Tmax), and the percentage of material remaining at high temperatures (char yield).
- Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For crosslinked polymers, DSC is crucial for determining the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates a more rigid network with reduced polymer chain mobility, which is often influenced by crosslink density.

The Impact of Thiol Functionality on Thermal Stability

The functionality of the thiol crosslinker—that is, the number of thiol (-SH) groups per molecule—plays a pivotal role in shaping the architecture of the polymer network and, consequently, its thermal properties. A higher functionality allows for the formation of a more densely crosslinked network. This increased network density restricts the thermal motion of polymer chains, requiring more energy to initiate the bond scission events that lead to degradation.

A study comparing a dithiol (1,3-Benzenedithiol), a tetrathiol (pentaerythritol tetra(3-mercaptopropionate)), and a hexathiol (synthesized from squalene) as crosslinkers for acrylated epoxidized soybean oil (AESO) provides clear evidence of this trend^[1].

Comparative Thermal Performance Data

| Thiol Crosslinker | Functionality | Polymer System | T10% (°C) | T50% (°C) | Tg (°C) | Reference |
|---|----------------|----------------|-----------|-----------|---------|-----------|
| 1,3-Benzenedithiol | 2 (Dithiol) | AESO | 338 | 400 | 45 | [1] |
| Pentaerythritol tetra(3-mercaptopropionate) (PETMP) | 4 (Tetrathiol) | AESO | 362 | 415 | 50 | [1] |
| Hexathiolated Squalene | 6 (Hexathiol) | AESO | 345 | 408 | 56 | [1] |

Table 1: Summary of thermal properties of Acrylated Epoxidized Soybean Oil (AESO) crosslinked with thiols of different functionalities.

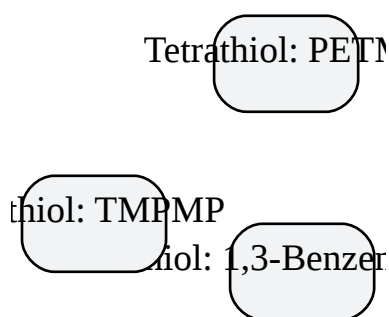
From the data, a clear trend emerges:

- Pentaerythritol tetra(3-mercaptopropionate) (PETMP), the tetrathiol, yielded the polymer with the highest onset decomposition temperature (T10% = 362 °C) and the highest temperature for 50% weight loss (T50% = 415 °C), indicating superior thermal stability[1]. This is attributed to the formation of a highly crosslinked and robust network structure.
- The hexathiolated squalene resulted in the polymer with the highest glass transition temperature (Tg = 56 °C), suggesting the most rigid network and the greatest restriction of chain mobility[1]. However, its thermal stability was slightly lower than the PETMP-crosslinked polymer, which may be due to the inherent structure of the squalene backbone.
- The 1,3-benzenedithiol, a dithiol, resulted in a polymer with the lowest thermal stability and glass transition temperature among the three[1]. This is consistent with the expectation that a lower functionality crosslinker leads to a lower crosslink density.

Interestingly, other studies have shown that the simple act of incorporating thiol groups and forming crosslinks can significantly enhance thermal stability compared to the original, uncrosslinked polymer. For example, functionalizing glycidyl methacrylate (GMA)-based microspheres with thioglycolic acid increased their thermal resistance, with the onset of degradation increasing by as much as 54 °C[2][3]. This highlights the intrinsic stability imparted by the formation of a thioether network.

Visualizing the Crosslinkers and the Process

To better understand the structural differences and the experimental approach, the following diagrams are provided.



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Caption: Chemical structures of representative dithiol, trithiol, and tetrathiol crosslinkers.

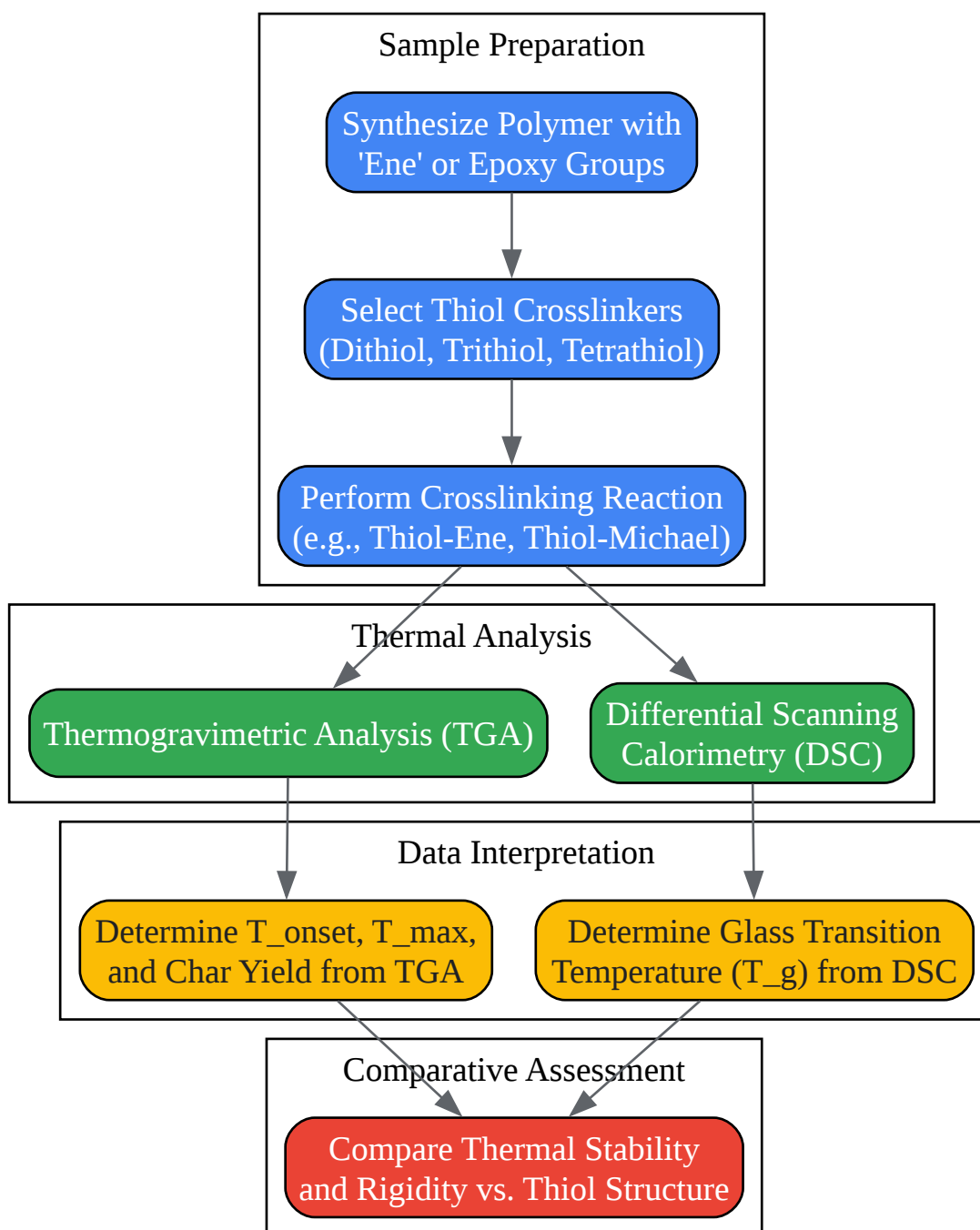
Caption: General schematic of a photo-initiated thiol-ene crosslinking reaction.

Causality Behind the Stability: Degradation Mechanisms

The enhanced thermal stability of highly crosslinked polymers stems from two primary factors: bond strength and network architecture. The thioether (-C-S-) bonds formed during thiol-click reactions are themselves thermally stable. The degradation of these networks often begins with the scission of the weakest bonds in the polymer backbone or the crosslinker itself, rather than the thioether linkage.

In the case of the functionalized microspheres mentioned earlier, the degradation of the thiol-containing polymers involved the transesterification of ester groups with the thiol groups,

leading to the emission of carbonyl sulfide, acrolein, and carbon dioxide[2][3]. The complex, three-dimensional network created by multifunctional thiols distributes thermal energy more effectively and requires the simultaneous scission of multiple bonds for a segment of the polymer to volatilize, thus increasing the overall degradation temperature.



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Caption: Experimental workflow for the comparative study of thermal stability.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols for TGA and DSC are provided.

Protocol 1: Thermogravimetric Analysis (TGA)

- **Instrument Preparation:** Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications. A clean, empty alumina or platinum crucible should be used.
- **Sample Preparation:** Prepare a small, representative sample of the cured crosslinked polymer, typically weighing between 5 and 10 mg. Ensure the sample is fully cured and free of any residual solvent.
- **Taring the Balance:** Place the empty crucible in the TGA furnace and tare the balance to zero.
- **Loading the Sample:** Carefully place the prepared polymer sample into the tared crucible. Record the initial sample mass.
- **Setting Experimental Parameters:**
 - **Atmosphere:** Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert, non-oxidative environment[2][3].
 - **Temperature Program:**
 - Equilibrate the sample at a starting temperature, typically 30-40 °C.
 - Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600-800 °C[2][3]. A consistent heating rate is crucial for comparing results across different samples.
- **Data Acquisition:** Initiate the TGA run and record the sample mass as a function of temperature.

- **Data Analysis:** Plot the percentage of weight loss versus temperature. From this curve, determine the T5% and T10% (onset temperatures), and from the first derivative of the curve (DTG), determine the Tmax (temperature of maximum degradation rate).

Protocol 2: Differential Scanning Calorimetry (DSC)

- **Instrument Preparation:** Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
- **Sample Preparation:** Prepare a small sample of the cured polymer, typically 5-10 mg, and seal it in an aluminum DSC pan. An empty, sealed aluminum pan will be used as a reference.
- **Setting Experimental Parameters:**
 - **Atmosphere:** Use a nitrogen purge at a flow rate of 30-50 mL/min to maintain an inert atmosphere[2][3].
 - **Temperature Program (Heat-Cool-Heat Cycle):**
 - **First Heating Scan:** Heat the sample from room temperature (e.g., 20 °C) to a temperature well above its expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min[2][3]. This step is crucial to erase the sample's prior thermal history.
 - **Cooling Scan:** Cool the sample back down to the starting temperature at a controlled rate, typically 10 °C/min.
 - **Second Heating Scan:** Heat the sample again at 10 °C/min to a final temperature (e.g., 200 °C). The Tg is determined from this second heating scan to ensure a consistent thermal state.
- **Data Acquisition:** Record the heat flow as a function of temperature for all segments of the program.
- **Data Analysis:** Plot the heat flow versus temperature from the second heating scan. The glass transition (Tg) will appear as a step-like change in the baseline of the DSC curve. Determine the Tg using the midpoint method.

Conclusion and Field Insights

The experimental evidence strongly supports the conclusion that increasing the functionality of thiol crosslinkers leads to a significant enhancement in the thermal stability of the resulting polymer networks. In a direct comparison, a tetrathiol (PETMP) conferred the highest thermal stability to a bio-based polymer system, outperforming both dithiol and hexathiol alternatives in terms of degradation temperature^[1]. This is primarily due to the formation of a denser crosslinked network, which increases the energy barrier for thermal degradation.

For researchers and developers, this provides a clear directive: for applications demanding high thermal resistance, multifunctional thiols such as trithiols and tetrathiols are superior choices. The specific selection between a trithiol and a tetrathiol may depend on other desired properties, such as mechanical strength or glass transition temperature, where higher functionality generally leads to increased rigidity. This guide, grounded in experimental data, serves as a foundational tool for making informed decisions in the rational design of high-performance crosslinked polymers.

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